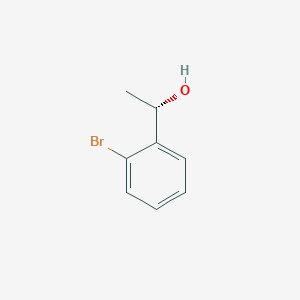

(S)-1-(2-Bromophenyl)Ethanol

Description

(S)-1-(2-Bromophenyl)Ethanol is a chiral secondary alcohol with the molecular formula C₈H₉BrO and a molecular weight of 201.06 g/mol. Its CAS Registry Number is 114446-55-8 . The compound features a hydroxyl group (-OH) on the first carbon of the ethanol chain attached to a 2-bromophenyl ring. The stereogenic center at the first carbon confers enantiomeric specificity, making it valuable in asymmetric synthesis and pharmaceutical intermediates, particularly in the production of enantiopure drugs .

Key properties include:

- Optical purity: Synthesized to high enantiomeric excess (e.g., >97% ee) for precision in chiral applications .

- Structural features: The bromine atom at the ortho position of the phenyl ring introduces steric hindrance and electron-withdrawing effects, influencing reactivity and interactions in synthesis .

Propriétés

IUPAC Name |

(1S)-1-(2-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLZSFZSPIUINR-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40921381 | |

| Record name | 1-(2-Bromophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114446-55-8 | |

| Record name | 1-(2-Bromophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-2-Bromo-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Substrate Design and Reaction Mechanism

The asymmetric reduction of prochiral ketones to chiral alcohols using baker’s yeast (Saccharomyces cerevisiae) leverages endogenous alcohol dehydrogenases (ADHs) and ketoreductases. For (S)-1-(2-bromophenyl)ethanol, the precursor 2-bromoacetophenone undergoes enzymatic reduction at the carbonyl group, with NADPH-dependent enzymes transferring a hydride to the re face of the ketone to produce the (S)-alcohol. This stereochemical outcome is dictated by the Prelog rule, where bulkier substituents occupy the larger active-site pocket of the enzyme.

Table 1: Baker’s Yeast-Mediated Reduction of 2-Bromoacetophenone

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Yeast (g/L) | 90 | 100 | 120 |

| Co-substrate | Methanol | Ethanol | Methanol |

| Temperature (°C) | 30 | 30 | 40 |

| Time (h) | 48 | 24 | 36 |

| Yield (%) | 74.5 | 59.3 | 60.3 |

| ee (%) | 97.0 | 91.7 | 96.1 |

Enzymatic Kinetic Resolution via Lipase Catalysis

CAL-B-Mediated Acetylation

Candida antarctica lipase B (CAL-B) resolves racemic 1-(2-bromophenyl)ethanol through enantioselective acetylation. In a hexane system containing vinyl acetate (2 eq), CAL-B preferentially acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted. After 2 hours at 70°C, the (S)-alcohol is isolated in 37% yield with 95% ee, while the (R)-acetate is hydrolyzed to (R)-alcohol (99% ee) using K2CO3/MeOH.

Limitations and Scalability

-

Low yield : Kinetic resolution inherently caps maximum yield at 50% for the desired enantiomer.

-

Solvent constraints : Hexane limits substrate solubility, necessitating dilute conditions (0.1 M).

-

Enzyme reuse : CAL-B retains 80% activity after three cycles but requires immobilization for industrial use.

Bromination of Acetophenone Derivatives

Synthesis of 2-Bromoacetophenone Precursor

The α-bromination of 2-methylacetophenone employs KBrO3 and NaHSO3 in aqueous medium at 60°C. This method avoids organic solvents, achieving 89% yield with 98% purity. The bromine source (KBrO3/NaHSO3) generates HBr in situ, enabling electrophilic aromatic substitution at the ortho position due to the methyl group’s directing effects.

Reaction Scheme:

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-(2-Bromophenyl)Ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The bromine atom can be reduced to form the corresponding phenyl ethanol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under appropriate conditions.

Major Products Formed

Oxidation: Formation of 2-bromoacetophenone.

Reduction: Formation of 2-phenylethanol.

Substitution: Formation of various substituted phenyl ethanol derivatives.

Applications De Recherche Scientifique

Synthesis of Pharmaceuticals

(S)-1-(2-Bromophenyl)ethanol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its stereochemistry allows for the production of optically active derivatives, which are crucial in drug development.

Case Study: Synthesis of Antidepressants

A notable application is in the synthesis of antidepressant drugs such as Tomoxetine and Fluoxetine. The compound can be converted into chiral tetrahydrofurans, which are key intermediates in the preparation of these medications. The process involves high enantioselectivity, often achieving over 95% enantiomeric excess (ee) .

| Compound | Role | Enantiomeric Excess (%) |

|---|---|---|

| Tomoxetine | Antidepressant | >95 |

| Fluoxetine | Antidepressant | >95 |

Organic Synthesis and Catalysis

This compound is utilized in various organic reactions, including asymmetric synthesis and catalysis. Its ability to undergo transformations while retaining chirality makes it a valuable building block in organic chemistry.

Case Study: Kinetic Resolution

Research has demonstrated the kinetic resolution of this compound through enzymatic processes. For instance, lipase-catalyzed reactions have been employed to selectively hydrolyze esters derived from this alcohol, yielding high ee products .

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Lipase-Catalyzed | 51 | 95 |

Photochemical Applications

The compound has also found applications in photochemistry, particularly in the modification of phthalocyanines. These modifications can enhance the photophysical properties of phthalocyanines, making them suitable for use in photodynamic therapy and solar energy conversion .

Case Study: Phthalocyanine Derivatives

In a study involving the reaction of this compound with 4-nitrophthalonitrile, various phthalocyanine derivatives were synthesized. The resulting compounds exhibited promising photophysical properties suitable for further applications in materials science and medicine .

Biological Studies

Research indicates that this compound may have implications in neuropharmacology due to its interactions with neurotransmitter receptors. Studies have shown that alcohols similar to this compound can modulate NMDA receptor activity, which plays a critical role in synaptic plasticity and memory function .

Mécanisme D'action

The mechanism of action of (S)-1-(2-Bromophenyl)Ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Key Findings :

- Ortho vs. Para/Meta Effects: The ortho-bromo substitution in this compound increases steric hindrance, reducing reaction rates in nucleophilic substitutions compared to para isomers .

- Optical Purity : Para and meta isomers often achieve slightly lower ee values (95–97%) compared to the ortho derivative (>97%), likely due to differences in crystallization efficiency during synthesis .

Comparison with Enantiomers: (R)-1-(2-Bromophenyl)Ethanol

The enantiomer (R)-1-(2-Bromophenyl)Ethanol (CAS: 76116-20-6) shares identical physical properties (e.g., molecular weight, solubility) but exhibits opposite optical activity.

| Property | (S)-Isomer | (R)-Isomer |

|---|---|---|

| CAS RN | 114446-55-8 | 76116-20-6 |

| Optical Purity | >97% ee (GC) | >97% ee (GC) |

| Synthetic Use | Precursor for S-configured APIs | R-configured drug intermediates |

Chiral Resolution : Techniques like chiral GC or HPLC are critical for distinguishing enantiomers. Rogers’s η parameter and Flack’s x parameter are used in crystallography to confirm absolute configuration .

Comparison with Functional Group Analogs: Ethanol vs. Ethanamine

Replacing the hydroxyl group with an amine yields structurally related compounds like (S)-1-(2-Bromophenyl)Ethanamine (CAS: 140632-12-8) .

| Compound | Functional Group | CAS RN | Key Applications |

|---|---|---|---|

| This compound | -OH | 114446-55-8 | Chiral alcohols for APIs |

| (S)-1-(2-Bromophenyl)Ethanamine | -NH₂ | 140632-12-8 | Amine precursors for antidepressants |

Reactivity Differences :

- The amine group in ethanamine derivatives enables participation in Schiff base formation, unlike the hydroxyl group in ethanol analogs .

- Bromophenylethanol is more acidic (pKa ~12–14) due to the electron-withdrawing bromine, whereas ethanamine derivatives are basic (pKa ~9–11) .

Comparison with Non-Brominated Analogs: 1-Phenylethanol

Removing the bromine atom yields (S)-1-Phenylethanol (CAS: 98-85-1), a simpler chiral alcohol .

| Property | This compound | (S)-1-Phenylethanol |

|---|---|---|

| Molecular Weight | 201.06 g/mol | 122.17 g/mol |

| Boiling Point | ~245°C (estimated) | 203°C |

| Applications | High-value APIs | Solvent, fragrance |

Impact of Bromine :

- Bromine increases molecular weight by ~79 g/mol and reduces volatility.

- The electron-withdrawing effect enhances stability in oxidation reactions compared to non-brominated analogs .

Table 1: Structural and Optical Comparison of Bromophenylethanol Isomers

| Compound | Bromine Position | CAS RN | ee (%) | Price (5g) |

|---|---|---|---|---|

| This compound | Ortho | 114446-55-8 | >97 | N/A* |

| (R)-1-(3-Bromophenyl)Ethanol | Meta | 134615-24-0 | >95 | ¥19,500 |

| (R)-1-(4-Bromophenyl)Ethanol | Para | 76155-78-7 | >97 | ¥19,500 |

Table 2: Functional Group Analogs

| Compound | Functional Group | CAS RN | Similarity Score |

|---|---|---|---|

| This compound | -OH | 114446-55-8 | 1.00 |

| (S)-2-Amino-2-(4-Bromophenyl)Ethanol | -NH₂, -OH | 354153-64-3 | 0.98 |

| (S)-1-(2-Bromophenyl)Ethanamine | -NH₂ | 140632-12-8 | 0.91 |

Activité Biologique

(S)-1-(2-Bromophenyl)ethanol, a chiral compound with the molecular formula , has garnered attention for its biological activity and potential applications in pharmaceuticals and organic synthesis. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Weight : 201.06 g/mol

- CAS Number : 114446-55-8

- Purity : Typically high purity suitable for research applications

- Structure : Contains a bromine atom on the phenyl ring, influencing its reactivity and biological interactions.

The biological activity of this compound can be attributed to its role as a chiral auxiliary in asymmetric synthesis and as a substrate in various enzymatic reactions. Its chirality is significant for interactions with biological targets, including enzymes and receptors.

- Chiral Recognition : The compound's enantiomeric form plays a crucial role in its interaction with biological systems. Research indicates that different enantiomers can exhibit distinct biological activities, making chirality an essential factor in drug design and efficacy .

- Enzyme Substrate : In enzymatic reactions, this compound acts as a substrate, undergoing transformations that are catalyzed by specific enzymes. This property is utilized in biocatalysis for the production of other chiral compounds .

1. Enzymatic Resolution Studies

A study focused on the enzymatic resolution of this compound demonstrated its effectiveness as a substrate for lipases. The reaction yielded high enantiomeric excess (ee) values, indicating efficient chiral separation:

- Reaction Conditions :

This study highlights the compound's utility in producing other biologically active chiral alcohols through biotransformation processes.

Research has also explored the photochemical properties of this compound when modified into phthalocyanines. The results indicated that these modified compounds exhibited enhanced generation of reactive oxygen species (ROS), which are crucial for applications in photodynamic therapy:

- Findings :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing enantiomerically pure (S)-1-(2-Bromophenyl)Ethanol?

- Methodology :

- Asymmetric Reduction : Use chiral catalysts like Corey-Bakshi-Shibata (CBS) for enantioselective reduction of 2-bromoacetophenone derivatives. For example, NaBH₄ with a chiral ligand in THF at -20°C achieves >95% ee .

- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures in organic solvents (e.g., vinyl acetate as acyl donor) .

Q. How can the structural integrity of this compound be verified post-synthesis?

- Analytical Techniques :

- NMR : Compare ¹H and ¹³C NMR shifts with literature data (e.g., δ 1.45 ppm for CH₃, δ 4.85 ppm for OH in CDCl₃) .

- Mass Spectrometry : ESI-MS (m/z 201.06 [M+H]⁺) and fragmentation patterns .

- Polarimetry : Specific rotation [α]D²⁵ = -15.6° (c = 1, CHCl₃) confirms enantiomeric excess .

Q. What are the common side reactions during bromination of aryl ethanol derivatives?

- Challenges :

- Over-bromination : Excess Br₂ in Et₂O may lead to di-substitution. Control stoichiometry (1:1 Br₂:substrate) and reaction time (≤2 h at 0°C) .

- Oxidation : Use inert atmosphere (N₂/Ar) to prevent alcohol oxidation to ketones .

Advanced Research Questions

Q. How does the ortho-bromo substituent influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The bromine atom at the ortho position enhances steric hindrance, reducing reactivity in Suzuki-Miyaura couplings. Optimize with Pd(PPh₃)₄, K₂CO₃ in DMF/H₂O (3:1) at 80°C for 12 h .

- Data Table :

| Reaction Type | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 62 | >97 |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 55 | >95 |

Q. What strategies mitigate racemization during derivatization of this compound?

- Approaches :

- Low-Temperature Reactions : Perform acylations (e.g., Ac₂O) at -10°C to minimize epimerization .

- Protecting Groups : Use TBSCl for OH protection before halogenation .

Q. How can computational modeling predict the compound’s behavior in chiral environments?

- Methods :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to study steric effects of the bromophenyl group .

- MD Simulations : Analyze solvent interactions (e.g., ethanol) to predict solubility and crystallization behavior .

Data Contradictions and Resolutions

Q. Discrepancies in reported CAS numbers for this compound: How to resolve?

- Cross-validate via spectral data (NMR, MS) and optical rotation. Confirm 114446-55-8 as the correct CAS for the (S)-enantiomer via NIST and ECHA databases .

Applications in Pharmaceutical Research

Q. What role does this compound play as a chiral building block?

- Case Study :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.